molecular formula C18H18Cl2N6 B2541655 4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine CAS No. 1027619-77-7

4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine

Cat. No.: B2541655
CAS No.: 1027619-77-7
M. Wt: 389.28
InChI Key: INVJQALBOFMPJQ-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a chloro group at position 4 and an amine at position 2. The piperidine ring at position 6 is further functionalized with a pyrazole moiety bearing a 4-chlorophenyl substituent . Its molecular formula is C₁₉H₁₉Cl₂N₇ (corrected from , which lists a methoxy variant), with a molecular weight of 428.3 g/mol. The structure combines pyrimidine’s aromaticity with the conformational flexibility of piperidine and the electron-withdrawing effects of chlorine, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or receptor modulation.

Properties

IUPAC Name

4-chloro-6-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N6/c19-13-3-1-11(2-4-13)14-9-15(25-24-14)12-5-7-26(8-6-12)17-10-16(20)22-18(21)23-17/h1-4,9-10,12H,5-8H2,(H,24,25)(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVJQALBOFMPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)C4=CC(=NC(=N4)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with an appropriate diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihaloalkane.

    Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the coupled product with a suitable nitrile under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine and pyrazole rings can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms in the heterocyclic rings.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine exhibit significant antimicrobial properties. For instance, derivatives containing the pyrazolo[4,3-d]pyrimidine framework have shown activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for potent analogs. The specific compound in focus has not yet been extensively tested, but its structural similarities suggest potential efficacy against various bacterial strains.

Anticancer Properties

The biological activity of pyrazolo[4,3-d]pyrimidines extends to anticancer effects. Research indicates that modifications in the structure can enhance selectivity and potency against various cancer cell lines. For example, docking studies have shown that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth . The proposed mechanism involves inhibiting key enzymes or pathways related to cell division and metabolism in pathogenic organisms.

Anti-inflammatory Effects

Compounds derived from the pyrazolo[3,4-d]pyrimidine structure have been reported to exhibit anti-inflammatory properties. A study highlighted the synthesis of new derivatives that demonstrated potent prostaglandin inhibition, suggesting their potential as anti-inflammatory agents . The pharmacological evaluation indicated that these compounds were less toxic than traditional anti-inflammatory drugs like Diclofenac.

Case Study 1: Antitubercular Activity Evaluation

A study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis , revealing promising results for certain compounds with similar structures to our target compound. This highlights the potential of these derivatives as new antitubercular agents.

Case Study 2: Cytotoxicity Assessment

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development of these compounds as therapeutic agents .

Mechanism of Action

The mechanism of action of 4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound A : 4-Chloro-6-{4-[5-(2,5-Dimethoxyphenyl)-1H-Pyrazol-3-yl]Piperidino}-2-Pyrimidinamine
  • Molecular Formula : C₂₁H₂₅ClN₆O₂
  • Molecular Weight : 428.9 g/mol
  • Key Differences: Replaces the 4-chlorophenyl group on the pyrazole with a 2,5-dimethoxyphenyl substituent.
  • Synthetic Relevance : Methoxy groups may improve synthetic yields due to reduced steric hindrance during coupling reactions.
Compound B : 4-Chloro-6-{4-[5-(2-Furyl)-1H-Pyrazol-3-yl]Piperidino}-2-Pyrimidinylamine
  • Molecular Formula : C₁₆H₁₇ClN₆O
  • Molecular Weight : 344.8 g/mol
  • Key Differences : Substitutes the chlorophenyl group with a furan ring. The oxygen atom in furan increases polarity and hydrogen-bonding capacity, which could alter binding interactions in biological systems .
  • Applications : Furan-containing analogs are often explored for antimicrobial or anti-inflammatory activity.

Core Structural Modifications

Compound C : 5-(4-Chlorophenyl)-4-(4-Methoxynaphthalen-1-yl)Pyrimidin-2-Amine (5d from )
  • Molecular Formula : C₂₁H₁₆ClN₃O
  • Molecular Weight : 361.8 g/mol
  • Key Differences: Replaces the piperidine-pyrazole moiety with a methoxynaphthyl group.
  • Synthetic Data : Yielded 77% with 97.27% HPLC purity, indicating robust synthetic protocols for naphthyl-substituted pyrimidines .
Compound D : 4-Chloro-N-(1-Methyl-1H-Pyrazol-4-yl)Pyrimidin-2-Amine
  • Molecular Formula : C₈H₈ClN₅
  • Molecular Weight : 209.6 g/mol
  • Key Differences : Lacks the piperidine-pyrazole chain, simplifying the structure. The methylpyrazole group may reduce metabolic stability but increases synthetic accessibility .
  • Role in Drug Discovery : Serves as a building block for kinase inhibitors due to its minimal steric bulk.

Pharmacologically Relevant Analogs

Compound E : Rimonabant (SR141716A)
  • Structure : N-(Piperidin-1-yl)-5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-1H-Pyrazole-3-Carboxamide
  • Key Differences: Shares the 4-chlorophenylpyrazole motif but incorporates a carboxamide linker instead of a pyrimidine-amine system. Rimonabant is a cannabinoid receptor antagonist, highlighting the importance of chlorophenyl groups in receptor binding .
  • Lessons for Design : The carboxamide group in rimonabant enhances hydrogen-bonding interactions, a feature absent in the target compound.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield/Purity Potential Applications
Target Compound C₁₉H₁₉Cl₂N₇ 428.3 4-Chlorophenyl, piperidine-pyrazole N/A Kinase inhibition, CNS targets
Compound A (Dimethoxy) C₂₁H₂₅ClN₆O₂ 428.9 2,5-Dimethoxyphenyl N/A Solubility-enhanced analogs
Compound B (Furyl) C₁₆H₁₇ClN₆O 344.8 2-Furyl N/A Antimicrobial agents
Compound C (Naphthyl) C₂₁H₁₆ClN₃O 361.8 4-Methoxynaphthalen-1-yl 77%, 97.27% HPLC Enzyme inhibitors
Compound D (Methylpyrazole) C₈H₈ClN₅ 209.6 1-Methylpyrazole N/A Kinase inhibitor intermediates
Rimonabant C₂₂H₂₁Cl₃N₄O 463.8 2,4-Dichlorophenyl, carboxamide N/A Cannabinoid receptor antagonism

Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (target compound) enhances electrophilicity and metabolic stability, whereas methoxy groups (Compound A) improve solubility but may reduce target affinity .
  • Aromatic Extensions : Naphthyl groups (Compound C) increase hydrophobic interactions but may complicate synthesis .
  • Structural Simplicity : Simplified analogs like Compound D are advantageous for high-throughput screening but may lack selectivity .
  • Biological Relevance : The piperidine-pyrazole-pyrimidine scaffold in the target compound offers a balance of rigidity and flexibility, making it versatile for optimizing pharmacokinetic properties .

Biological Activity

4-Chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine, also known by its CAS number 1027619-77-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic potential, and related studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18Cl2N6C_{18}H_{18}Cl_2N_6, with a molecular weight of approximately 389.29 g/mol. The structure includes a pyrimidine core substituted with a piperidine ring and a pyrazole moiety, which are known to impart various biological activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Dihydrofolate Reductase (DHFR) Inhibition : Similar to other pyrimidine derivatives, this compound may inhibit DHFR, an enzyme crucial for DNA synthesis and repair. By blocking DHFR, it can potentially hinder cell proliferation, making it a candidate for anticancer therapies .
  • Kinase Inhibition : The compound has shown potential in inhibiting various kinases involved in cancer progression. Kinases are critical for signaling pathways that regulate cell growth and division .
  • Antiproliferative Effects : Research indicates that derivatives with similar structures exhibit antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayReference
AnticancerDihydrofolate Reductase
Kinase InhibitionVarious kinases (e.g., Abl, MAPK)
AntiproliferativeCancer cell lines

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Synthesis and Evaluation : A review article highlighted the synthesis of pyridopyrimidine derivatives that showed significant inhibition of DHFR and antiproliferative activity against various cancer models . This suggests that our compound may exhibit similar therapeutic potential.
  • Antitumor Activity : In preclinical studies, compounds with similar structural motifs demonstrated notable antitumor effects in animal models, particularly against melanoma and urothelial cancers . This raises the possibility that the target compound could be effective in similar contexts.
  • Enzyme Inhibition Studies : Further investigations into enzyme inhibition revealed that related compounds effectively inhibited acetylcholinesterase (AChE) and urease, indicating a broad spectrum of bioactivity beyond anticancer effects .

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